molecular formula C16H14ClN5O3S3 B11414008 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxamide

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11414008
M. Wt: 456.0 g/mol
InChI Key: GUYYGFBATUFWFV-UHFFFAOYSA-N
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Description

N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE: is a complex organic compound that features a unique combination of functional groups, including a benzylsulfanyl group, a thiadiazole ring, a chloropyrimidine moiety, and an ethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable thiol.

    Synthesis of the Chloropyrimidine Moiety: The chloropyrimidine moiety can be synthesized by reacting a suitable pyrimidine derivative with thionyl chloride.

    Coupling Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atom in the chloropyrimidine moiety can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE: has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: Employed as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group and the thiadiazole ring are likely to play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets would depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-BENZOTHIAZOL-2-YL)-4-(4-BROMOPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE: Shares the benzothiazole moiety.

    2-HYDROXY-2-METHYLPROPIOPHENONE: Contains a similar aromatic structure with functional groups.

Uniqueness

  • The combination of the benzylsulfanyl group, thiadiazole ring, and chloropyrimidine moiety in N-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE is unique and not commonly found in other compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C16H14ClN5O3S3

Molecular Weight

456.0 g/mol

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-ethylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C16H14ClN5O3S3/c1-2-28(24,25)15-18-8-11(17)12(19-15)13(23)20-14-21-22-16(27-14)26-9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,20,21,23)

InChI Key

GUYYGFBATUFWFV-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3)Cl

Origin of Product

United States

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